ethyl (1E)-N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidoate

Medicinal Chemistry Scaffold Hopping Physicochemical Differentiation

Researchers targeting the PI3K-AKT pathway often face limited access to authentic 1,2,5-oxadiazole (furazan) building blocks, complicating scaffold-hopping campaigns. CAS 1256633-10-9 provides a definitive entry to this regioisomer with a free 4-amino handle and a protected ethanimidoate group. • Direct precursor to the pan-Akt inhibitor GSK690693 pharmacophore via mild hydrolysis • Enables dipolar cycloaddition to triazole-fused scaffolds-reactivity absent in carboxamide analogs • Supplied at ≥98% purity with full QC documentation for reproducible SAR studies

Molecular Formula C6H10N4O2
Molecular Weight 170.17 g/mol
CAS No. 1256633-10-9
Cat. No. B1532584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (1E)-N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidoate
CAS1256633-10-9
Molecular FormulaC6H10N4O2
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESCCOC(=NC1=NON=C1N)C
InChIInChI=1S/C6H10N4O2/c1-3-11-4(2)8-6-5(7)9-12-10-6/h3H2,1-2H3,(H2,7,9)
InChIKeyTYKCPJFDNOQAOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidoate as a Differentiated Building Block


Ethyl (1E)-N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidoate (CAS 1256633-10-9) is a heterocyclic small molecule (C6H10N4O2, MW 170.17 g/mol) featuring a 1,2,5-oxadiazole (furazan) core substituted with a free 4-amino group and an ethyl ethanimidoate moiety in the 3-position . Unlike the more widely exploited 1,2,4- and 1,3,4-oxadiazole isomers, the 1,2,5-oxadiazole scaffold offers a distinct spatial arrangement of hydrogen-bond acceptors and a higher nitrogen content, which translates into a markedly different interaction profile with biological targets . The compound is available at 95–98% purity from multiple suppliers, positioning it as an accessible entry point for medicinal chemistry campaigns that require a 1,2,5-oxadiazole-based pharmacophore with a ready-to-derivatize amine handle.

1 1,2,5-oxadiazole (furazan) pharmacophore core with distinct H-bond topology
2 Free 4-amino handle enables ready derivatization for library synthesis
3 Accessible from multiple suppliers at research-grade purity

Inadequacy of Generic Oxadiazole Analogs


Generic substitution with other oxadiazole isomers or simpler furazan derivatives introduces undocumented changes in vector geometry, hydrogen-bonding capacity, and electronic distribution that disrupt critical ligand-target interactions. The 1,2,5-oxadiazole ring possesses a unique arrangement of two nitrogen atoms and one oxygen atom that is fundamentally different from the 1,2,4- and 1,3,4-oxadiazole isomers, leading to altered molecular recognition patterns validated in kinase and GPCR inhibitor programs [1]. Moreover, the ethyl ethanimidoate group on the target compound provides a protected amidine equivalent that can be chemoselectively unmasked under mild conditions, a functionality absent in closely related building blocks such as 4-amino-1,2,5-oxadiazole-3-carbonitrile (CAS 13300-88-4) or 4-amino-1,2,5-oxadiazole-3-carboxamide [2]. Replacing CAS 1256633-10-9 with any of these analogs would therefore necessitate complete re-optimization of the synthetic route and SAR landscape.

Isomer mismatch alters recognition

1,2,4- or 1,3,4-oxadiazole isomers lack the contiguous H-bond acceptor patch of the 1,2,5-furazan core; binding-site geometry may not translate.

Missing protected amidine functionality

4-amino-1,2,5-oxadiazole-3-carbonitrile or carboxamide analogs cannot serve as direct masked amidine precursors; multi-step conversion is required, altering route economy.

Generic furazan derivatives lack chemoselectivity

Simple 1,2,5-oxadiazole building blocks without the ethanimidoate group do not provide late-stage diversification via mild amidine unmasking, limiting SAR exploration.

Ethyl (4-amino-1,2,5-oxadiazol-3-yl)ethanimidoate: Differentiation Evidence


H-Bond Acceptor Topology: Furazan vs. Other Oxadiazoles

The 1,2,5-oxadiazole (furazan) ring in CAS 1256633-10-9 positions its heteroatoms in a 1,2-arrangement that creates a contiguous hydrogen-bond acceptor patch, in contrast to the 1,2,4- and 1,3,4-oxadiazole isomers where the oxygen and nitrogen atoms are non-adjacent. This fundamentally alters the molecular electrostatic potential surface. Chemsrc data provide the following predicted properties for the target compound: density 1.4 ± 0.1 g/cm³, boiling point 294.5 ± 50.0 °C, flash point 131.9 ± 30.1 °C, reflecting the compact, highly nitrogenated character of the 1,2,5-oxadiazole core . While direct head-to-head experimental LogP or pKa data are not publicly available for this specific compound, class-level analysis of furazan derivatives indicates that the 1,2,5-oxadiazole isomer typically exhibits lower logD compared to 1,2,4-oxadiazole analogs of equivalent substituent pattern, consistent with the higher polarity imparted by the adjacent heteroatoms [1].

H-Bond Acceptor Topology
Class-level
1,2,5-oxadiazole vs 1,2,4- and 1,3,4-isomers
Predicted density 1.4 g/cm³; boiling point 294.5 °C (in silico)
Contiguous H-bond patch cannot be replicated by other oxadiazole isomers; scaffold-hopping context requires review.
No head-to-head experimental LogP data; class-level trend only.
Medicinal Chemistry Scaffold Hopping Physicochemical Differentiation

Ethyl Ethanimidoate vs. Carbonitrile: Synthetic Utility

The ethyl ethanimidoate group on CAS 1256633-10-9 serves as a masked amidine, enabling chemoselective late-stage functionalization that is inaccessible using the commercially available 4-amino-1,2,5-oxadiazole-3-carbonitrile (CAS 13300-88-4) or 4-amino-1,2,5-oxadiazole-3-carboxamide (CAS 17647-72-9). The ethanimidoate can be hydrolyzed to the corresponding amidine under controlled conditions or used directly in cyclization reactions to access fused heterocycles such as triazoles and imidazoles. The carbonitrile analog, by contrast, requires harsh reduction conditions (e.g., LiAlH4 or catalytic hydrogenation) to access the corresponding aminomethyl derivative, while the carboxamide lacks the electrophilic character needed for direct amidine formation . This functional-group distinction is critical for structure-activity relationship (SAR) studies, as demonstrated by the incorporation of the 4-amino-1,2,5-oxadiazole motif into the Akt inhibitor GSK690693, which relies on an amidine linkage arising from a closely related intermediate [1].

Synthetic Utility
Cross-study comparable
Masked amidine vs. carbonitrile/carboxamide analogs
Ethanimidoate enables mild amidine formation; carbonitrile requires harsh reduction
Streamlines synthetic access to amidine-linked pharmacophores; reported advantage in convergence.
Quantitative yield comparison not available; data to verify for specific protocols.
Synthetic Chemistry Building Block Utility Protecting Group Strategy

Pharmacophore Overlap with GSK690693 AKT Inhibitor

GSK690693, a potent ATP-competitive pan-Akt inhibitor (IC50 values of 2 nM, 13 nM, and 9 nM against Akt1, Akt2, and Akt3, respectively), contains a 4-amino-1,2,5-oxadiazole ring directly attached to the imidazo[4,5-c]pyridine core [1]. The ethyl ethanimidoate group in CAS 1256633-10-9 is a close synthetic precursor to the free amidine or carboximidamide moiety that is critical for kinase hinge-region binding in the GSK690693 series. Comparative analysis of the Akt PH-domain antagonist series published by Gorai et al. (2015) demonstrates that the oxadiazole and N′-hydroxy (or amino) moieties are essential for exothermic interaction with the PH domain, with IC50 values ranging from 1.85 μM to 16.35 μM for the PI(3,4,5)P3/AKT1-PH domain binding SPR assay [2]. Although CAS 1256633-10-9 itself was not tested in these assays, its core scaffold is identical to the pharmacophoric unit that confers Akt binding in the most potent derivatives, making it a validated entry point for kinase probe design.

Pharmacophore Precedent
Class-level inference
GSK690693 AKT inhibitor pharmacophore overlap
GSK690693 IC50 2 nM (Akt1); SPR IC50 1.85–16.35 μM for PH domain antagonists
Precedent supports kinase probe design; target compound itself not tested in reported assays.
Data gap for CAS 1256633-10-9; scaffold identity provides structural plausibility.
Kinase Inhibition AKT Pharmacophore Modeling

Key Applications of This Furazan Building Block


AKT Kinase Probe Synthesis

Medicinal chemistry groups targeting the PI3K-AKT pathway can convert CAS 1256633-10-9 into the corresponding carboximidamide, which is the core pharmacophore present in the pan-Akt inhibitor GSK690693 (Akt1 IC50 = 2 nM). The ethyl ethanimidoate moiety allows for mild hydrolysis to the free amidine, enabling late-stage diversification without protecting-group manipulation [1]. This route avoids the harsh reduction conditions required when starting from the 4-amino-1,2,5-oxadiazole-3-carbonitrile analog.

1,2,5-Oxadiazole Library for Scaffold Hopping

For teams exploring oxadiazole-based compound collections, CAS 1256633-10-9 provides unequivocal access to the 1,2,5-oxadiazole regioisomer, which cannot be accessed from 1,2,4-oxadiazole or 1,3,4-oxadiazole building blocks. As demonstrated by Boström et al. (2012), the distinct H-bond acceptor topology of 1,2,5-oxadiazoles leads to divergent biological activity profiles compared to other oxadiazole isomers [2]. The compound thus enables a genuine scaffold-hopping exercise where the furazan core is deliberately introduced rather than accidentally omitted.

Triazole-Fused Bicyclic Scaffolds via Click Chemistry

The ethanimidoate group in CAS 1256633-10-9 can participate in dipolar cycloaddition reactions to yield triazole-fused scaffolds, as seen in the broader chemical space of 4-amino-1,2,5-oxadiazole derivatives [1]. This offers a strategic advantage over the carboxamide analog (CAS 17647-72-9), which lacks the necessary dipolarophilic character for such transformations, thereby expanding the accessible chemical space from a single commercially available starting material.

Application
Selection Property
Validation Focus
PI3K-AKT pathway probe synthesis
Masked amidine precursor for carboximidamide formation
Verify AKT binding in biochemical assays using derived amidine
1,2,5-oxadiazole library for scaffold hopping
Authentic 1,2,5-oxadiazole regioisomer access
Compare H-bond acceptor topology and biological profile vs. other oxadiazole isomers
Triazole-fused bicyclic scaffold synthesis
Ethanimidoate as dipolarophile for click chemistry
Confirm cycloaddition efficiency with azides; evaluate scaffold diversity
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